molecular formula C16H20N2O3 B6969012 Methyl 3-[(4-methyl-2-propyl-1,3-oxazol-5-yl)methylamino]benzoate

Methyl 3-[(4-methyl-2-propyl-1,3-oxazol-5-yl)methylamino]benzoate

Cat. No.: B6969012
M. Wt: 288.34 g/mol
InChI Key: BZBYLMRWUHYJRN-UHFFFAOYSA-N
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Description

Methyl 3-[(4-methyl-2-propyl-1,3-oxazol-5-yl)methylamino]benzoate is an organic compound that features a benzoate ester linked to an oxazole ring through a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(4-methyl-2-propyl-1,3-oxazol-5-yl)methylamino]benzoate typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an amino alcohol and a carboxylic acid derivative.

    Attachment of the Methylamino Group: The oxazole ring is then functionalized with a methylamino group through a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-methyl-2-propyl-1,3-oxazol-5-yl)methylamino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical assays.

    Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial activity.

    Industry: The compound might be utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which Methyl 3-[(4-methyl-2-propyl-1,3-oxazol-5-yl)methylamino]benzoate exerts its effects depends on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[(4-methyl-2-propyl-1,3-oxazol-5-yl)methylamino]benzoate: shares structural similarities with other oxazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other oxazole derivatives. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

methyl 3-[(4-methyl-2-propyl-1,3-oxazol-5-yl)methylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-4-6-15-18-11(2)14(21-15)10-17-13-8-5-7-12(9-13)16(19)20-3/h5,7-9,17H,4,6,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBYLMRWUHYJRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(O1)CNC2=CC=CC(=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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